Fmoc-3-Nitro-L-Tyrosin

Übersicht

Beschreibung

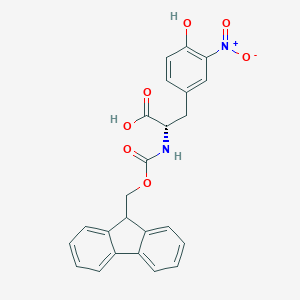

Fmoc-3-nitro-L-tyrosine is an organic compound that belongs to the class of amino acids. It is a derivative of L-tyrosine, where the phenolic hydroxyl group is nitrated, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and biochemical research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Fmoc-3-nitro-L-tyrosine has several applications in scientific research:

Chemistry: It is used in peptide synthesis as a building block for

Wirkmechanismus

Target of Action

Fmoc-3-nitro-L-tyrosine, also known as Fmoc-Tyr(3-NO2)-OH, is a derivative of the amino acid tyrosine . The primary targets of this compound are proteins and peptides, where it serves as a protecting group for amines .

Mode of Action

The Fmoc group in Fmoc-3-nitro-L-tyrosine acts as a protecting group for amines during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The nitration of tyrosine residues in peptides and proteins can affect protein behavior during neurodegenerative processes, such as those associated with alzheimer’s and parkinson’s diseases .

Pharmacokinetics

It is known that the compound is used in peptide synthesis, suggesting that its bioavailability would be dependent on the specific context of its use .

Result of Action

The nitration of tyrosine residues can lead to various derivatives of the tyrosine residue in peptides and proteins . A typical product is 3-nitro-L-tyrosine residue (Nit), which can affect protein behavior during neurodegenerative processes . For example, protein plaques in the brains of patients with various synucleinopathies contained nitrated α-synuclein .

Biochemische Analyse

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context and conditions .

Cellular Effects

Fmoc-3-nitro-L-tyrosine can have various effects on cells and cellular processes . For example, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .

Molecular Mechanism

It is known that it can exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Fmoc-3-nitro-L-tyrosine can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-3-nitro-L-tyrosine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Fmoc-3-nitro-L-tyrosine is involved in various metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

Fmoc-3-nitro-L-tyrosine can be transported and distributed within cells and tissues . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-3-nitro-L-tyrosine typically involves the nitration of L-tyrosine followed by the protection of the amino group with an Fmoc group. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the ortho position of the phenolic hydroxyl group. The Fmoc protection is achieved through an esterification reaction using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of Fmoc-3-nitro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-3-nitro-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is 3-nitro-L-tyrosine.

Reduction: The major product is 3-amino-L-tyrosine.

Substitution: The products depend on the nucleophile used in the reaction.

Biologische Aktivität

Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO2)-OH) is a modified amino acid derivative of L-tyrosine, where the phenolic hydroxyl group is nitrated, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in neurodegenerative diseases and protein interactions.

Fmoc-3-nitro-L-tyrosine serves as a building block in peptide synthesis due to its unique chemical structure. The Fmoc group protects the amino functionality during synthesis, allowing for selective reactions. The nitro group can undergo various chemical transformations, including reduction to an amino group or participation in nucleophilic substitutions, which can significantly alter the biological activity of the resulting peptides.

1. Neurodegenerative Disease Implications

Research indicates that nitrotyrosine residues, including those from Fmoc-3-nitro-L-tyrosine, are implicated in neurodegenerative processes. For instance, studies have shown that free 3-nitro-L-tyrosine can induce apoptosis in motor neurons, suggesting a role in conditions like Amyotrophic Lateral Sclerosis (ALS) . The nitration of tyrosine residues may affect protein function and stability, contributing to disease progression.

2. Protein Interactions

Fmoc-3-nitro-L-tyrosine has been utilized as a spectroscopic probe to investigate protein-protein interactions. In one study, it was incorporated into hirudin analogs to study their binding affinity to thrombin. The results demonstrated that nitrotyrosine could effectively serve as a probe for detecting interactions at low nanomolar concentrations . This highlights its potential applications in drug discovery and biochemical research.

3. Enzyme Inhibition

The incorporation of nitrotyrosine into peptides can also influence enzyme activity. Nitrotyrosine derivatives have been shown to interact with various enzymes, potentially altering their catalytic properties. For example, the presence of nitrotyrosine can modulate the activity of kinases and phosphatases involved in signaling pathways .

Case Studies

- Motor Neuron Apoptosis : A study demonstrated that free 3-nitro-L-tyrosine contributes to motor neuron apoptosis in ALS models, indicating its potential as a biomarker or therapeutic target in neurodegenerative diseases .

- Peptide Synthesis and Characterization : In a systematic evaluation of nitrotyrosine-containing peptides, over 2600 peptides were identified and characterized using LC-MS/MS techniques. This study confirmed the presence of nitrotyrosine modifications in various proteins, providing insights into its biological roles .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Induction of motor neuron apoptosis | Free 3-nitro-L-tyrosine induces apoptosis | Potential biomarker for ALS |

| Nitrotyrosine-containing peptides | Identification of over 2600 peptides | Insights into oxidative modifications |

| Hirudin-thrombin interaction | Nitrotyrosine acts as a spectroscopic probe | Applications in drug discovery |

Pharmacokinetics and Metabolism

The pharmacokinetics of Fmoc-3-nitro-L-tyrosine are influenced by its use context; however, it is known to be involved in various metabolic pathways within cells. Its transport and distribution are critical for its biological effects, particularly in tissues affected by oxidative stress .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUZJVFERQWLNC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.